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molecular formula C12H15NO4 B127869 tert-Butyl 3-methyl-4-nitrobenzoate CAS No. 147290-67-3

tert-Butyl 3-methyl-4-nitrobenzoate

Cat. No. B127869
M. Wt: 237.25 g/mol
InChI Key: SWAVZCKLGYSSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117866

Procedure details

3-Methyl-4-nitrobenzoic acid (500 g, 2.76 mol) was added to pyridine (1.25 L) and stirred until it dissolved. Benzenesulfonyl chloride (609 g, 3.45 mol) was added rapidly while maintaining the internal temperature <30° C. with an ice bath. A precipitate formed towards the end of the addition and pyridine (500 mL) was added to improve stirring. The mixture was stirred for 30 min and t-butanol (523 mL) was added dropwise over 30 min at <30° C. The mixture was stirred for 2 h, dissolved in hexane:ethyl acetate (4:1; 2.5 L) and the resulting mixture was extracted with water. The organic phase was concentrated to give a light yellow oil which crystallized on cooling to give the title compound (635 g, 97%). mp 56-58° C.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
reactant
Reaction Step One
Quantity
609 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
523 mL
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
2.5 L
Type
solvent
Reaction Step Five
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([OH:7])=[O:6].N1C=CC=CC=1.C1(S(Cl)(=O)=O)C=CC=CC=1.[C:30](O)([CH3:33])([CH3:32])[CH3:31]>CCCCCC.C(OCC)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([O:7][C:30]([CH3:33])([CH3:32])[CH3:31])=[O:6] |f:4.5|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
1.25 L
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
609 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
523 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Five
Name
hexane ethyl acetate
Quantity
2.5 L
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature <30° C. with an ice bath
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
to improve stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 635 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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